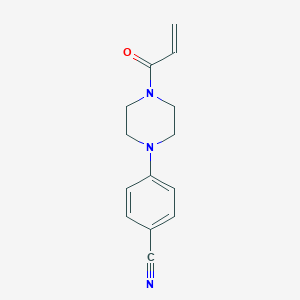

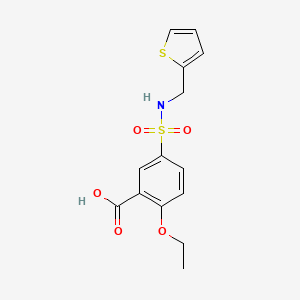

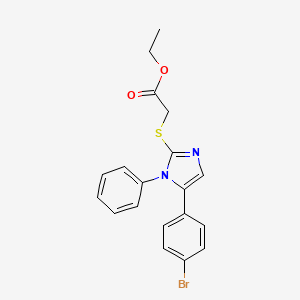

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the introduction of the methoxyphenyl and naphthalen-1-yl groups. The thioether linkage could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The structure of the compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the imidazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques .Applications De Recherche Scientifique

Antiviral Activity

A study focusing on amino acid derivatives synthesized a series of compounds related to naphthalene derivatives to evaluate their inhibitory activity against HIV-1 and HIV-2. One of the synthesized compounds demonstrated potent inhibitor capabilities in vitro for the replication of HIV-1, suggesting its potential as a lead in the development of antiviral agents (Hamad et al., 2010).

Anticancer and Antioxidant Properties

Another study explored the computational and pharmacological potential of novel derivatives, including naphthalene derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research showed that some derivatives possess good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, and one compound demonstrated significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Protective Activities Against DNA Damage

The synthesis of new 2-naphthyl ethers and their evaluation for protective activities against DNA damage induced by bleomycin-iron highlighted the protective capability of one compound against DNA damage, thus diminishing chromogen formation between the damaged DNA and thiobarbituric acid (Abdel-Wahab et al., 2009).

Antiinflammatory and Analgesic Activity

Research on a nonacidic antiinflammatory and analgesic agent described the synthesis of a compound with significant antiinflammatory activity across various models, demonstrating greater potency than some traditional antiinflammatory agents without the associated gastroulcerogenic activity in rats (Schiatti et al., 1986).

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-26-21(17-10-12-18(28-2)13-11-17)14-24-23(26)29-15-22(27)25-20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOUAWWNKLZHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)